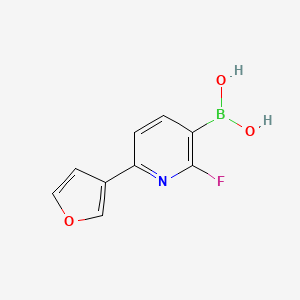
(2-Fluoro-6-(furan-3-yl)pyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluoro-6-(furan-3-yl)pyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with a fluorine atom and a furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-6-(furan-3-yl)pyridin-3-yl)boronic acid typically involves the borylation of the corresponding halogenated pyridine derivative. One common method is the palladium-catalyzed borylation of 2-fluoro-6-(furan-3-yl)pyridine using bis(pinacolato)diboron in the presence of a base such as potassium acetate .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: (2-Fluoro-6-(furan-3-yl)pyridin-3-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with halides or pseudohalides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically under acidic conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Protodeboronation: Acids such as hydrochloric acid.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Corresponding alcohols.
Protodeboronation: De-boronated pyridine derivatives.
Scientific Research Applications
(2-Fluoro-6-(furan-3-yl)pyridin-3-yl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The primary mechanism of action for (2-Fluoro-6-(furan-3-yl)pyridin-3-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the organic group to the palladium catalyst in Suzuki-Miyaura coupling . This process involves oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
3-Pyridinylboronic acid: Similar structure but lacks the fluorine and furan substituents.
2-Furanylboronic acid: Contains a furan ring but lacks the pyridine and fluorine substituents.
6-Fluoro-3-pyridinylboronic acid: Similar structure but lacks the furan ring.
Properties
Molecular Formula |
C9H7BFNO3 |
|---|---|
Molecular Weight |
206.97 g/mol |
IUPAC Name |
[2-fluoro-6-(furan-3-yl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C9H7BFNO3/c11-9-7(10(13)14)1-2-8(12-9)6-3-4-15-5-6/h1-5,13-14H |
InChI Key |
ONSVUEQEHVNPIN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(N=C(C=C1)C2=COC=C2)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















